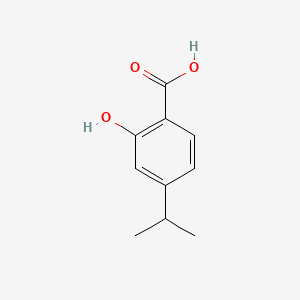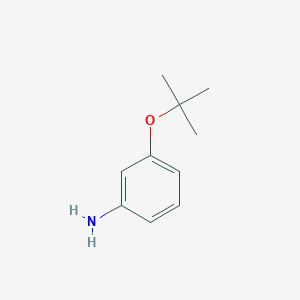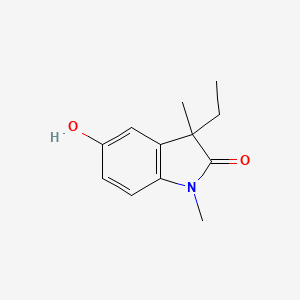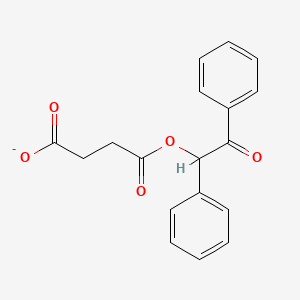
4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate” is a chemical compound with the molecular formula C18H16O5 . It has an average mass of 312.317 Da and a monoisotopic mass of 312.099762 Da . It is also known by other names such as “Benzoin hemisuccinate” and "Butanoic acid,4- (2-oxo-1,2-diphenylethoxy)-" .
Molecular Structure Analysis
The molecule contains a total of 40 bonds, including 24 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, and 12 aromatic bonds . It also features 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aromatic ketone, and 1 hydroxyl group .
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 513.8±40.0 °C at 760 mmHg, and a flash point of 187.6±20.8 °C . It has 5 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds . Its ACD/LogP value is 2.96 . The polar surface area is 81 Å2, and the molar volume is 246.5±3.0 cm3 .
Scientific Research Applications
Aldose Reductase Inhibition
This compound has been studied for its potential as a multifunctional aldose reductase inhibitor . Aldose reductase (ALR2) is a key enzyme in the polyol pathway, and its inhibition is crucial for alleviating diabetic complications. The compound’s design incorporates the ability to reduce toxic side effects and oxidative stress, making it a promising candidate for diabetes treatment .
Antioxidant Activity
The antioxidant properties of this compound are noteworthy. It has been shown to scavenge free radicals effectively, which is essential in preventing oxidative stress-related cellular damage. This activity suggests its potential application in therapies targeting oxidative stress-induced diseases .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity . They have been tested against a range of Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. This broad-spectrum activity positions it as a potential lead compound for developing new antimicrobial agents .
tRNA Methyltransferase Inhibition
The compound has been identified as an inhibitor of tRNA (Guanine37-N1)-methyltransferase (TrmD), a novel target for antibacterial drug discovery. Its high affinity for the TrmD binding site makes it a valuable scaffold for designing drugs to combat bacterial resistance .
Antiproliferative Activity
In the field of oncology, derivatives of this compound have been evaluated for their antiproliferative activity against various cancer cell lines. This includes cells from lung, colon, brain, ovary, kidney, prostate, and breast tumors, as well as human leukemia and melanoma .
HIV Inhibition
There is evidence to suggest that this compound could be used in the design and synthesis of derivatives aimed at inhibiting HIV. The potential applications in antiretroviral therapy are significant, given the ongoing need for effective HIV treatments .
properties
IUPAC Name |
4-oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c19-15(20)11-12-16(21)23-18(14-9-5-2-6-10-14)17(22)13-7-3-1-4-8-13/h1-10,18H,11-12H2,(H,19,20)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXPXNUZJCCKGO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)CCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605193 |
Source


|
| Record name | 4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate | |
CAS RN |
24248-42-8 |
Source


|
| Record name | 4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

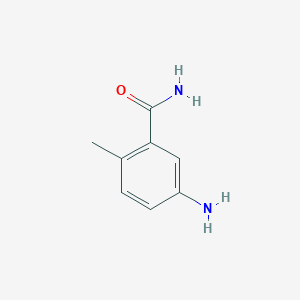
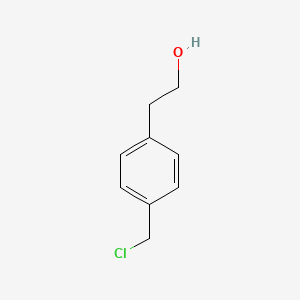


![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)




